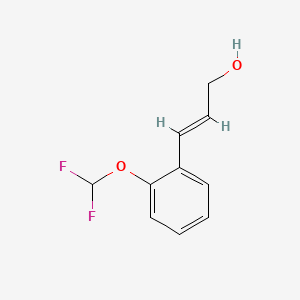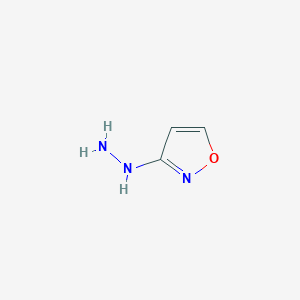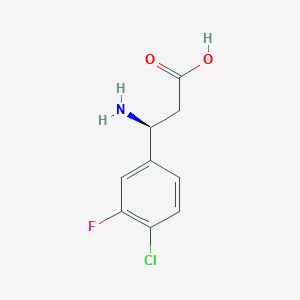
(S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated processes can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
科学的研究の応用
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid: Lacks the fluorine atom on the phenyl ring.
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.
(3S)-3-amino-3-phenylpropanoic acid: Lacks both chlorine and fluorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid imparts unique chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
TZAGNQQSZQQODK-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


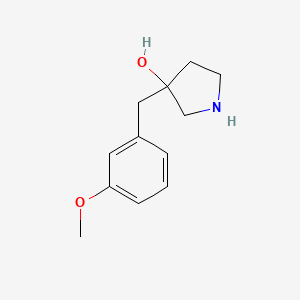
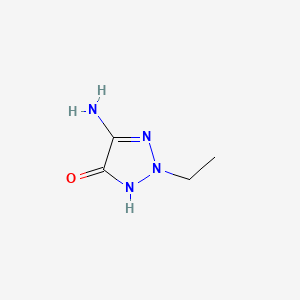
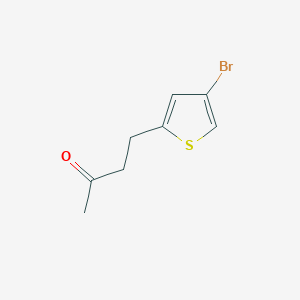
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)


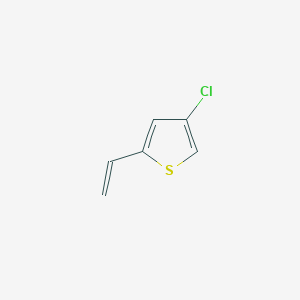
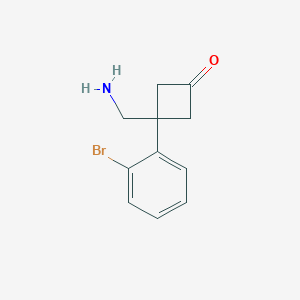
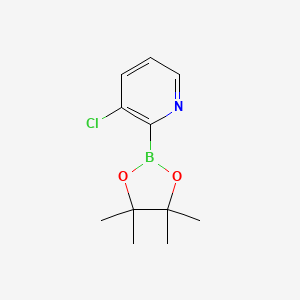
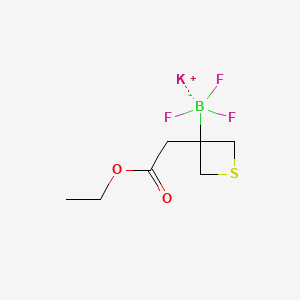
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
